6-Tert-butyl-2-[1-(2-phenoxypropanoyl)piperidin-4-yl]pyridazin-3-one
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Overview
Description
6-Tert-butyl-2-[1-(2-phenoxypropanoyl)piperidin-4-yl]pyridazin-3-one is a complex organic compound that features a pyridazinone core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tert-butyl group and the phenoxypropanoyl moiety contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-2-[1-(2-phenoxypropanoyl)piperidin-4-yl]pyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Phenoxypropanoyl Group: The phenoxypropanoyl group is introduced via an acylation reaction, often using phenoxypropanoic acid or its derivatives.
Formation of the Pyridazinone Core: The final step involves the cyclization of the intermediate with a suitable reagent to form the pyridazinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Tert-butyl-2-[1-(2-phenoxypropanoyl)piperidin-4-yl]pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Tert-butyl-2-[1-(2-phenoxypropanoyl)piperidin-4-yl]pyridazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Biological Research: It is used in research to understand its interactions with biological targets and pathways.
Materials Science: The compound’s unique chemical structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Tert-butyl-2-[1-(2-phenoxypropanoyl)piperidin-4-yl]pyridazin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Tert-butyl-2-[1-(2-methoxypropanoyl)piperidin-4-yl]pyridazin-3-one
- 6-Tert-butyl-2-[1-(2-chlorophenoxypropanoyl)piperidin-4-yl]pyridazin-3-one
Uniqueness
6-Tert-butyl-2-[1-(2-phenoxypropanoyl)piperidin-4-yl]pyridazin-3-one is unique due to the presence of the phenoxypropanoyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-tert-butyl-2-[1-(2-phenoxypropanoyl)piperidin-4-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-16(28-18-8-6-5-7-9-18)21(27)24-14-12-17(13-15-24)25-20(26)11-10-19(23-25)22(2,3)4/h5-11,16-17H,12-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVAVMRCOIVVKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)N2C(=O)C=CC(=N2)C(C)(C)C)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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